Phenol, 2,2'-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis-
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Overview
Description
Phenol, 2,2’-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes phenol groups and isoxazole rings connected through a hydroxyimino linkage. Its molecular formula is C18H16N4O4, and it is known for its stability and reactivity under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis- typically involves multiple steps:
Formation of Isoxazole Rings: The initial step involves the formation of isoxazole rings through a cyclization reaction of appropriate precursors.
Hydroxyimino Linkage Formation:
Coupling with Phenol: Finally, the phenol groups are introduced through a coupling reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: Electrophilic substitution reactions can occur at the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and substituted phenols, depending on the reaction conditions and reagents used .
Scientific Research Applications
Phenol, 2,2’-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2,2’-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The phenol groups can participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2,2’-[oxybis(4,5-dihydro-5,3-isoxazolediyl)]bis-
- Phenol, 2,2’-[iminobis(4,5-dihydro-5,3-isoxazolediyl)]bis-
- Phenol, 2,2’-[methylenebis(4,5-dihydro-5,3-isoxazolediyl)]bis-
Uniqueness
Phenol, 2,2’-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis- is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
65479-04-1 |
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Molecular Formula |
C18H17N3O5 |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
2-[5-[hydroxy-[3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]amino]-4,5-dihydro-1,2-oxazol-3-yl]phenol |
InChI |
InChI=1S/C18H17N3O5/c22-15-7-3-1-5-11(15)13-9-17(25-19-13)21(24)18-10-14(20-26-18)12-6-2-4-8-16(12)23/h1-8,17-18,22-24H,9-10H2 |
InChI Key |
IPWAZGIEBHFSSC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2O)N(C3CC(=NO3)C4=CC=CC=C4O)O |
Origin of Product |
United States |
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